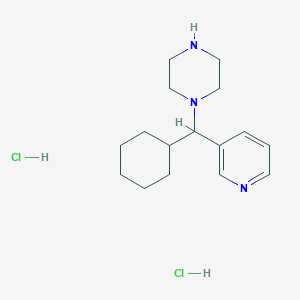
1-(Cyclohexyl(pyridin-3-yl)methyl)piperazine dihydrochloride
説明
1-(Cyclohexyl(pyridin-3-yl)methyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C16H27Cl2N3 and its molecular weight is 332.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Cyclohexyl(pyridin-3-yl)methyl)piperazine dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Profile
The compound has been evaluated for various biological activities, including neuropharmacological effects and antimicrobial properties. Its interaction with specific receptors and enzymes reveals significant insights into its therapeutic potential.
Neuropharmacological Activity
This compound has shown promise as an antagonist in the relaxin-3/RXFP3 signaling pathway. In a study, the compound exhibited an IC50 value of 5.74 μM in cAMP assays, indicating its ability to inhibit RXFP3 activity effectively . This receptor is implicated in appetite regulation and stress responses, suggesting potential applications in obesity and anxiety disorders.
Antimicrobial Activity
The compound's antimicrobial properties were assessed against Mycobacterium tuberculosis. High-throughput screening identified it as a candidate with a minimum inhibitory concentration (MIC) of 6.3 µM, demonstrating significant activity against this pathogen . Further optimization of analogs has been suggested to enhance selectivity and potency.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for developing more effective derivatives. The following table summarizes key findings regarding structural modifications:
| Compound Variant | Modification | IC50 (μM) | Comments |
|---|---|---|---|
| Original Compound | - | 5.74 | Effective RXFP3 antagonist |
| Variant A | Shorter phenyl group | >80 | Abolished activity |
| Variant B | Phenethyl group | 4.78 | Improved activity |
The data indicates that modifications to the linker length and substituents significantly affect the biological activity of the compound .
Case Studies
Several studies have explored the biological effects of piperazine derivatives similar to this compound:
- Cancer Therapy : A related piperazine derivative demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, indicating potential anticancer properties through apoptosis induction . This suggests that structural similarities may confer similar therapeutic effects.
- Inhibition of Enzymes : Analogous compounds have been characterized as inhibitors of trypanothione reductase, crucial for treating parasitic infections such as those caused by Trypanosoma brucei . This highlights the versatility of piperazine-based compounds in targeting various biological pathways.
特性
IUPAC Name |
1-[cyclohexyl(pyridin-3-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3.2ClH/c1-2-5-14(6-3-1)16(15-7-4-8-18-13-15)19-11-9-17-10-12-19;;/h4,7-8,13-14,16-17H,1-3,5-6,9-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCKCCBCRXEKSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CN=CC=C2)N3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















